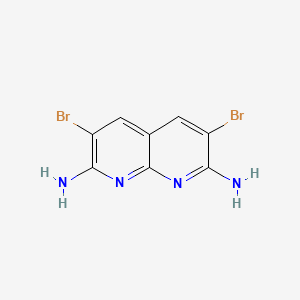

3,6-Dibromo-1,8-naphthyridine-2,7-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2N4 |

|---|---|

Molecular Weight |

317.97 g/mol |

IUPAC Name |

3,6-dibromo-1,8-naphthyridine-2,7-diamine |

InChI |

InChI=1S/C8H6Br2N4/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H,(H4,11,12,13,14) |

InChI Key |

MSDDRUKRJRKVRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC(=C1Br)N)N)Br |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of 3,6 Dibromo 1,8 Naphthyridine 2,7 Diamine

Reactivity Profiles of the Amino Groups in 3,6-Dibromo-1,8-naphthyridine-2,7-diamine

The presence of two primary amino groups at the C2 and C7 positions of the 1,8-naphthyridine (B1210474) ring makes this compound amenable to a variety of reactions typical of arylamines. These transformations allow for the introduction of diverse functionalities, leading to the synthesis of a broad spectrum of derivatives.

Acylation and Alkylation Reactions

The amino groups of 2,7-diamino-1,8-naphthyridine derivatives readily undergo acylation reactions. For instance, the reaction of 2-amino-7-methyl-1,8-naphthyridine with acetic anhydride (B1165640) at 80°C for 12 hours results in the formation of 2-acetylamino-7-methyl-1,8-naphthyridine in an 87% yield. nih.gov This transformation highlights the nucleophilic character of the amino group and its ability to react with acylating agents to form stable amide bonds. While direct acylation examples for this compound are not extensively documented, the reactivity is expected to be analogous.

Alkylation of the amino groups on the 1,8-naphthyridine core has also been explored. For example, the alkylation of 1-amino-3-oxo-2,7-naphthyridine derivatives with various alkyl halides under basic conditions leads to the formation of O-alkylated products in high yields (75-89%). nih.gov Although this example involves O-alkylation of an oxo-naphthyridine, it demonstrates the susceptibility of the naphthyridine scaffold to alkylation reactions. Direct N-alkylation of the amino groups in this compound would likely require careful control of reaction conditions to avoid over-alkylation and to manage the potential for competing reactions at the nitrogen atoms of the naphthyridine ring. The use of DMSO as a methyl source has been reported for the α-methylation of 1,8-naphthyridine derivatives, offering a transition metal-free approach. rsc.org

Condensation and Imine Formation

Urea (B33335) and Amide Derivatization

The amino groups of 1,8-naphthyridine derivatives can be readily converted into ureas and amides. The synthesis of functionalized urea derivatives from 2-amino-5,7-dimethyl-1,8-naphthyridine has been reported, showcasing the versatility of this scaffold. rsc.org These reactions typically involve the treatment of the amine with an isocyanate or a carbamoyl (B1232498) chloride. A general and direct method for the synthesis of N-substituted ureas involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, proceeding through an in situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.org Furthermore, the synthesis of amide derivatives from thiazol-2-ethylamines highlights the broad applicability of these transformations in medicinal chemistry. nih.gov

Reactivity of the Bromo Substituents in this compound

The bromo substituents at the C3 and C6 positions are susceptible to a range of substitution reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations are pivotal for introducing aryl, heteroaryl, alkyl, and other functional groups onto the naphthyridine core.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) of the bromo groups. The presence of the amino groups can further influence the reactivity of the halogen substituents.

The substitution of chloro groups on a 4-methyl- rsc.orgnih.gov-naphthyridine core with various alkylamines has been shown to require vigorous conditions, including elevated temperatures, pressure, and the use of copper powder. mdpi.com For example, the reaction of 2-amino-7-chloro-1,8-naphthyridine with benzylamine (B48309) at 120°C for 6 hours afforded 2-amino-7-benzylamino-1,8-naphthyridine in 50% yield. nih.gov Similarly, the reaction of 2,7-dimethyl-4-chloro-1,8-naphthyridine with methanolic potassium hydroxide (B78521) at 80°C yielded the corresponding methoxy (B1213986) derivative in 90% yield. nih.gov These examples with chloro-substituted naphthyridines suggest that the bromo groups in this compound would also be amenable to substitution by various nucleophiles such as amines and alkoxides, likely requiring forcing conditions. youtube.com

A two-step conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine has been described, which involves a nucleophilic aromatic substitution with 4-methoxybenzylamine (B45378) followed by deprotection. illinois.edu This process underscores the utility of SNAr reactions in the synthesis of functionalized naphthyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the bromo substituents on the this compound scaffold are well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the bromo-substituted naphthyridine and various organoboron reagents. While specific examples for this compound are not detailed in the searched literature, the Suzuki-Miyaura reaction has been successfully applied to other bromo-substituted heterocycles. For instance, the coupling of 3,8-dibromo-1,10-phenanthroline (B9566) with an alkynylboronate has been reported. nasa.gov The reaction of 2,5-dibromo-3-methylthiophene (B84023) with various boronic acids has also been extensively studied, demonstrating the broad applicability of this methodology. chemspider.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds. It allows for the coupling of the bromo-substituted naphthyridine with a wide range of primary and secondary amines. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. nih.gov A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad substrate scope. organic-chemistry.org For example, the amination of a bromopyridine with cyclohexane-1,2-diamine has been reported using a palladium catalyst with a BINAP ligand. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromo-substituted naphthyridine and terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The Sonogashira coupling is widely used in the synthesis of complex molecules due to its mild reaction conditions. organic-chemistry.org While direct application on this compound is not explicitly found, the successful Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline with phenylacetylene (B144264) demonstrates its potential applicability to similar di-bromo heterocyclic systems. nasa.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acetic anhydride, 80°C, 12h | N-acetylated derivative | nih.gov |

| SNAr (Amination) | Benzylamine, 120°C, 6h | N-benzylated derivative | nih.gov |

| SNAr (Alkoxylation) | Methanolic KOH, 80°C | Methoxy derivative | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated derivative | nasa.govchemspider.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | Aminated derivative | nih.govorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynylated derivative | nasa.gov |

Suzuki–Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. For the derivatization of this compound, this reaction would involve the coupling with various aryl or heteroaryl boronic acids or esters. This would lead to the synthesis of 3,6-di(hetero)aryl-1,8-naphthyridine-2,7-diamines, a class of compounds with potential applications in materials science as organic luminophores or in medicinal chemistry as scaffolds for drug discovery.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for the named compound is not available.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 120 | Not Reported |

Heck Coupling for Alkenyl Functionalization

The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene. Applying this to this compound would enable the introduction of alkenyl substituents at the 3 and 6 positions, yielding 3,6-dialkenyl-1,8-naphthyridine-2,7-diamines. These products could serve as precursors for further transformations or as components in conjugated materials.

Typical Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., P(o-tolyl)₃, PPh₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures. The success of the Heck coupling on this specific substrate would depend on factors such as the stability of the starting material and product under the reaction conditions and the potential for competing side reactions.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a versatile method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would be employed to synthesize 3,6-dialkynyl-1,8-naphthyridine-2,7-diamines from the corresponding dibromo precursor. The resulting alkynyl-functionalized naphthyridines are valuable intermediates for the synthesis of more complex heterocyclic systems through cycloaddition reactions or as building blocks for carbon-rich materials.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N, piperidine), which often also serves as the solvent. The reaction is sensitive to the reaction conditions, and careful optimization would be necessary to achieve good yields and prevent homocoupling of the alkyne (Glaser coupling).

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. In the context of this compound, this reaction could theoretically be used to introduce additional amino substituents at the 3 and 6 positions, leading to tetra-amino-1,8-naphthyridine derivatives. However, the presence of the existing amino groups at positions 2 and 7 could complicate the reaction through catalyst inhibition or side reactions. It is more likely that this methodology would be applied to a dihalo-naphthyridine precursor before the introduction of the 2,7-diamino functionality.

The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄). The choice of ligand is crucial for the success of the reaction and is often substrate-dependent.

Stille Cross-Coupling and Other Metal-Mediated Transformations

The Stille reaction, which couples an organic halide with an organotin compound, provides an alternative to the Suzuki-Miyaura reaction for the formation of C-C bonds. wikipedia.org While organotin reagents are generally more toxic than organoboron compounds, they can be advantageous in certain situations due to their tolerance of a wide range of functional groups. The Stille coupling of this compound with various organostannanes would offer another route to aryl, heteroaryl, or vinyl substituted naphthyridines. The reaction is catalyzed by palladium complexes, often in the presence of a ligand, in an inert solvent.

Other metal-mediated transformations, such as Negishi coupling (using organozinc reagents) or Hiyama coupling (using organosilicon reagents), could also be envisioned for the functionalization of this scaffold, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.

Sequential and Orthogonal Functionalization Strategies

The presence of two equivalent reactive sites in this compound opens up the possibility of sequential and orthogonal functionalization to create unsymmetrically substituted derivatives. This can be achieved by carefully controlling the stoichiometry of the reagents or by exploiting differences in the reactivity of the two bromine atoms, although in this symmetrical molecule, such differences are not inherent.

A more robust strategy for sequential functionalization involves a multi-step process. For example, a mono-functionalized product could be synthesized by using one equivalent of a coupling partner under carefully controlled conditions. After purification, the remaining bromine atom could be subjected to a different cross-coupling reaction, leading to an unsymmetrically disubstituted product.

Orthogonal functionalization would involve the use of protecting groups or the conversion of one of the bromine atoms into a different functional group with distinct reactivity. For instance, one bromine atom could be selectively converted to a boronic ester via a Miyaura borylation. The remaining C-Br bond could then be subjected to a different cross-coupling reaction (e.g., Heck or Sonogashira). Subsequently, the boronic ester could be used in a Suzuki-Miyaura coupling to introduce a second, different substituent. The success of such strategies would heavily rely on the chemoselectivity of the reactions and the stability of the intermediates.

Coordination Chemistry and Metal Complexation with 3,6 Dibromo 1,8 Naphthyridine 2,7 Diamine Ligands

Ligand Design Principles of 1,8-Naphthyridine (B1210474) Derivatives for Metal Coordination

The 1,8-naphthyridine scaffold serves as a fundamental building block in the design of ligands for metal coordination. illinois.edu Its two nitrogen atoms are positioned in a pre-organized arrangement, making it an excellent chelating agent for a single metal center or a bridging unit for polynuclear complexes. illinois.edunih.gov The design of 1,8-naphthyridine-based ligands is guided by several key principles:

Bite Angle and Donor Atom Placement: The rigid 1,8-naphthyridine core enforces a specific bite angle, which is the angle between the two coordinating nitrogen atoms and the metal center. This geometric constraint influences the coordination geometry of the resulting metal complex. nih.gov The introduction of substituents at various positions on the naphthyridine ring can further modulate the steric and electronic environment around the metal ion.

Functionalization for Enhanced Coordination: The addition of functional groups, such as amino, pyridyl, or phosphino (B1201336) groups, at the 2, 7, 3, and 6 positions can introduce additional donor atoms, leading to polydentate ligands with enhanced stability and the ability to form more complex architectures. escholarship.orgillinois.edu For 3,6-Dibromo-1,8-naphthyridine-2,7-diamine , the amino groups at the 2 and 7 positions are expected to be the primary coordination sites, in addition to the naphthyridine nitrogens.

Electronic Effects of Substituents: The electronic properties of the substituents significantly impact the electron density on the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. In the case of This compound , the electron-withdrawing nature of the bromine atoms at the 3 and 6 positions would decrease the basicity of the naphthyridine nitrogens. Conversely, the electron-donating amino groups at the 2 and 7 positions would increase the electron density on the adjacent ring nitrogens, potentially enhancing their coordinating ability.

Chelation Modes and Coordination Geometries of this compound with Transition Metals

Based on the structure of This compound , several chelation modes and coordination geometries with transition metals can be anticipated. The presence of two naphthyridine nitrogens and two exocyclic amino groups allows for versatile coordination behavior.

Bidentate Chelation: The ligand can coordinate to a metal center through the two naphthyridine nitrogen atoms, forming a stable five-membered chelate ring. This is a common coordination mode for simple 1,8-naphthyridine ligands. uni-regensburg.de

Tetradentate Chelation: It is plausible that the ligand could act as a tetradentate chelating agent, involving both the naphthyridine nitrogens and the amino groups at the 2 and 7 positions. This would lead to the formation of a more rigid and stable complex.

Bridging Ligand: The diamino-naphthyridine framework is well-suited to act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.org This is particularly relevant for the construction of metal-organic frameworks and coordination polymers.

The coordination geometry around the metal center would be dictated by the preferred coordination number of the metal ion and the chelation mode of the ligand. Common geometries such as square planar, tetrahedral, and octahedral are all possibilities. For instance, with a metal ion that favors a square planar geometry like Pd(II) or Pt(II), a tetradentate coordination of the ligand would enforce such a geometry. With transition metals that prefer octahedral coordination, the remaining coordination sites could be occupied by solvent molecules or other ancillary ligands. acs.org

Table 1: Plausible Coordination Geometries of Metal Complexes with this compound

| Metal Ion | Plausible Coordination Number | Expected Geometry | Notes |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | The Jahn-Teller effect often leads to distorted geometries for Cu(II) complexes. |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | The geometry can be sensitive to the ligand field strength and steric factors. |

| Zn(II) | 4 | Tetrahedral | Zn(II) typically favors a tetrahedral coordination environment. rsc.org |

| Pd(II) | 4 | Square Planar | Square planar is the most common geometry for Pd(II) complexes. |

| Pt(II) | 4 | Square Planar | Similar to Pd(II), Pt(II) complexes are predominantly square planar. |

| Ru(II) | 6 | Octahedral | Ruthenium(II) complexes are almost exclusively octahedral. |

Note: This table presents hypothetical data based on the general coordination chemistry of similar ligands, as specific experimental data for this compound complexes is not available.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with This compound would likely follow standard procedures for the formation of coordination compounds. A typical synthetic route would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A solution of the metal salt (e.g., chloride, nitrate, or perchlorate) in a solvent such as methanol, ethanol, or acetonitrile (B52724) would be added to a solution of This compound in the same or a compatible solvent. The reaction mixture would be stirred, possibly with heating, to facilitate the formation of the complex. The resulting complex might precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

Characterization Techniques: The characterization of the synthesized complexes would be crucial to determine their structure and properties. Standard analytical techniques would be employed:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-centered and metal-to-ligand charge transfer (MLCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Mass Spectrometry: To determine the molecular weight of the complex.

Electronic Structures of this compound Metal Complexes

The electronic structure of metal complexes containing This compound would be a result of the interaction between the metal d-orbitals and the molecular orbitals of the ligand. The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups would create a unique electronic environment.

The UV-Vis absorption spectra of these complexes are expected to exhibit characteristic bands. Intraligand π-π* transitions would likely appear at higher energies (in the UV region), while lower energy bands in the visible region could be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions. The energy of the MLCT bands would be sensitive to the nature of the metal ion and the solvent polarity.

Computational methods, such as Density Functional Theory (DFT), would be invaluable for providing a deeper understanding of the electronic structure. DFT calculations can be used to model the molecular orbitals, predict electronic transition energies, and analyze the nature of the metal-ligand bonding. escholarship.org

Table 2: Anticipated Spectroscopic Data for a Hypothetical [Ru(3,6-Br2-2,7-(NH2)2-napy)(bpy)2]2+ Complex

| Technique | Expected Observation | Interpretation |

| UV-Vis Spectroscopy | Absorption maxima around 280 nm, 350 nm, and 450 nm | π-π* transitions of the ligands and MLCT bands. |

| Emission Spectroscopy | Luminescence in the red region of the spectrum | Phosphorescence from a triplet MLCT state. |

| Cyclic Voltammetry | Reversible oxidation and reduction waves | Metal-centered oxidation (e.g., Ru(II)/Ru(III)) and ligand-centered reductions. |

Note: This table presents hypothetical data based on known properties of similar ruthenium(II) polypyridyl complexes, as specific experimental data for a complex with this compound is not available.

Investigation of Defective Metal-Atom Chain Complexes with Naphthyridine Ligands

The use of polytopic ligands based on the 1,8-naphthyridine framework has been instrumental in the construction of linear metal-atom chain complexes. These "molecular wires" have potential applications in molecular electronics and catalysis. In some instances, "defective" metal-atom chains can be formed, where a metal site within the chain is vacant.

While there is no specific report on the use of This compound in this context, related ligands such as N2,N7-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine (H2dpznda) have been successfully employed to create defective extended metal atom chain complexes. For example, complexes with the formula [Cr5(μ5-dpznda)4Cl2] have been synthesized, where a central chromium atom is absent from a potential linear hexanuclear chain.

The design of the This compound ligand, with its multiple coordination sites, suggests its potential utility in the assembly of such polynuclear structures. The electronic properties imparted by the bromo and amino substituents could influence the stability and electronic communication within such a metal-atom chain. Further research in this area would be necessary to explore this possibility.

Supramolecular Assembly and Non Covalent Interactions of 3,6 Dibromo 1,8 Naphthyridine 2,7 Diamine

Hydrogen Bonding Networks Involving the Amino and Naphthyridine Nitrogen Atoms

The 1,8-naphthyridine (B1210474) framework, substituted with amino groups at the 2 and 7 positions, is a classic motif for forming robust hydrogen-bonded assemblies. The endocyclic nitrogen atoms of the naphthyridine rings act as hydrogen bond acceptors, while the exocyclic amino groups serve as hydrogen bond donors.

Intramolecular Hydrogen Bonding: It is anticipated that intramolecular hydrogen bonds would form between the amino group's hydrogen and the adjacent naphthyridine nitrogen atom (N-H···N). This interaction would lead to the formation of a stable six-membered ring, which is a common feature in 2-amino-1,8-naphthyridine derivatives. This intramolecular bond contributes to the planarity of the molecule and influences the orientation of the amino groups.

Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that 3,6-dibromo-1,8-naphthyridine-2,7-diamine molecules would engage in intermolecular hydrogen bonding. One of the primary modes of interaction would likely be the formation of dimeric structures through a pair of N-H···N hydrogen bonds, creating a characteristic R2(2)(8) graph set motif. This is a well-documented interaction in similar 2,7-diamino-1,8-naphthyridine systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Intramolecular H-Bond | Amino (-NH2) | Naphthyridine (N) | 2.0 - 2.4 | 120 - 140 |

| Intermolecular H-Bond | Amino (-NH2) | Naphthyridine (N) | 1.8 - 2.2 | 160 - 180 |

This table presents typical values observed in related structures and is for illustrative purposes.

The amine-pyridyl hydrogen bonding is a powerful tool for directing the self-assembly of these molecules into predictable supramolecular architectures. The formation of the aforementioned hydrogen-bonded dimers is a primary step in this process. These dimers can then further assemble into one-dimensional tapes or two-dimensional sheets, often stabilized by weaker C-H···N or C-H···Br interactions. The specific packing arrangement will be influenced by the steric and electronic effects of the bromine substituents.

Role of Halogen Bonding in Crystal Engineering and Supramolecular Architectures

The presence of bromine atoms at the 3 and 6 positions introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. In this context, the bromine atom acts as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule.

A plausible and significant halogen bonding interaction in the solid-state structure of this compound is the C-Br⋯π interaction. In this arrangement, the electrophilic region on the bromine atom (the σ-hole) would be directed towards the electron-rich π-system of the naphthyridine or a neighboring aromatic ring. Such interactions have been observed to be crucial in the crystal packing of other bromo-aromatic compounds. researchgate.net

| Halogen Bond Type | Donor | Acceptor | Typical Distance (Å) | **Typical C-Br···Acceptor Angle (°) ** |

| C-Br⋯π | C-Br | π-system (Naphthyridine) | 3.2 - 3.6 | ~165 |

| C-Br⋯N | C-Br | Naphthyridine (N) | 2.8 - 3.2 | >160 |

| C-Br⋯Br | C-Br | Bromine Atom | 3.3 - 3.7 | Varies (Type I/II) |

This table presents typical values observed in related structures and is for illustrative purposes.

π-π Stacking Interactions in this compound Systems

The planar, aromatic nature of the 1,8-naphthyridine core makes it highly susceptible to π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. In the solid state, it is expected that molecules of this compound will arrange in a stacked fashion to maximize these favorable interactions.

Formation of Co-crystals and Multicomponent Systems

The 1,8-naphthyridine framework is a well-established building block in crystal engineering and the formation of multicomponent systems, such as co-crystals and salts. This is largely due to its defined hydrogen bonding sites and the ability to participate in various non-covalent interactions. The specific substitution pattern of this compound, featuring both hydrogen bond donors (the amino groups) and potential halogen bond donors (the bromine atoms), makes it a particularly interesting candidate for co-crystallization.

Co-crystal formation involves combining a target molecule with a "co-former" molecule through non-covalent interactions to create a new crystalline solid with potentially altered physicochemical properties. For this compound, co-formers could be selected to specifically interact with its functional groups. For instance, carboxylic acids could form strong hydrogen bonds with the naphthyridine nitrogens and the amino groups. Aromatic co-formers could engage in π-π stacking interactions with the naphthyridine ring system.

A study on 1,8-naphthalimide (B145957) derivatives has shown that co-crystallization can lead to significant changes in the emission properties of the resulting crystalline compounds. rsc.org Similarly, multicomponent approaches have been utilized for the efficient synthesis of various substituted 1,8-naphthyridine derivatives, highlighting the versatility of this scaffold in forming complex systems. organic-chemistry.org The synthesis of 2,7-diamino-1,8-naphthyridine has been noted as providing a useful building block for supramolecular chemistry, underscoring the importance of the amino groups in directing assembly. illinois.edu

The presence of bromine atoms introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. In the case of this compound, the bromine atoms could interact with Lewis basic sites on co-former molecules, such as carbonyl oxygens or cyano groups. Research into non-covalent interactions in other systems has demonstrated the significant role that interactions like chalcogen bonding can play in determining molecular conformation and reactivity, and similar principles apply to halogen bonding. researchgate.net

The following table outlines potential co-formers for this compound and the likely primary interactions that would drive co-crystal formation.

| Co-former Type | Example Co-former | Potential Primary Interactions with this compound |

| Carboxylic Acid | Benzoic Acid | Hydrogen bonding (N···H-O, NH₂···O=C) |

| Aromatic Diol | Resorcinol | Hydrogen bonding (N···H-O, NH₂···H-O), π-π stacking |

| Halogen Bond Acceptor | 1,4-Dioxane | Halogen bonding (Br···O) |

| π-Acidic Aromatic | 1,3,5-Trinitrobenzene | π-π stacking, Charge-transfer interactions |

Design of Artificial Receptor Molecules Utilizing Naphthyridine Units

The 1,8-naphthyridine scaffold is a popular component in the design of artificial receptors due to its rigid structure and well-defined hydrogen bonding capabilities. benthamscience.com The two nitrogen atoms of the 1,8-naphthyridine core can act as a "pincer" to bind to guest molecules that have complementary hydrogen bond donors. The specific geometry of the naphthyridine unit pre-organizes the binding site, which can lead to high selectivity for certain guests.

The functional groups on the naphthyridine ring can be modified to tune the binding properties of the receptor. In the case of this compound, the amino groups at the 2 and 7 positions can act as additional hydrogen bond donors, enhancing the binding affinity for guests with hydrogen bond acceptor sites. These amino groups can also serve as points for further functionalization, allowing for the attachment of other binding motifs or solubilizing groups. The bromine atoms at the 3 and 6 positions could be utilized for their steric bulk to create specific binding pockets or could potentially participate in weaker halogen bonding interactions with suitable guest molecules.

The design of new 1,8-naphthyridine-3-carboxylic acid derivatives for antihistaminic activity showcases how modifications to the naphthyridine core can be used to target specific biological receptors. nih.gov While this is a biological application, the principles of molecular recognition are the same. In silico studies, such as molecular docking, are often employed to predict the binding modes and affinities of these designed receptors. nih.govrsc.orgnih.gov

The table below summarizes key features of 1,8-naphthyridine units that are advantageous in the design of artificial receptors.

| Feature | Role in Artificial Receptor Design |

| Rigid Aromatic Core | Provides a pre-organized and structurally defined binding cavity. |

| Convergent Nitrogen Donors | Act as a hydrogen bond acceptor "pincer" for guest binding. |

| Substitutable Positions | Allow for the introduction of additional binding sites (e.g., amino groups for hydrogen bonding) and tuning of solubility and electronic properties. |

| Spectroscopic Properties | The fluorescence of the naphthyridine unit can be used to signal guest binding events. |

Theoretical and Computational Investigations of 3,6 Dibromo 1,8 Naphthyridine 2,7 Diamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the molecular geometry and electronic properties of organic compounds. For 3,6-Dibromo-1,8-naphthyridine-2,7-diamine, DFT calculations would be instrumental in determining the optimized three-dimensional structure. These calculations typically predict a planar or near-planar geometry for the 1,8-naphthyridine (B1210474) core, a characteristic feature of this heterocyclic system. The bromine and amino substituents would lie in or very close to this plane.

The electronic structure of the molecule is significantly influenced by the interplay of the electron-donating amino groups and the electron-withdrawing, yet bulky, bromine atoms. The amino groups donate electron density to the aromatic system, while the bromine atoms withdraw electron density via an inductive effect, which also influences the molecule's reactivity and intermolecular interactions. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals.

Key electronic parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich amino groups and the naphthyridine ring, while the LUMO is distributed over the aromatic system. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transition properties. The introduction of bromine atoms is expected to lower the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to the parent 1,8-naphthyridine-2,7-diamine (B168891), which could enhance its reactivity and affect its spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (C2-C3-C4-N1) | ~0° |

Table 2: Predicted Electronic Properties for this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | ~2.5 D |

Computational Analysis of Hydrogen Bonding Energies and Interaction Potentials

The 2,7-diamino substitution pattern on the 1,8-naphthyridine scaffold creates a specific arrangement of hydrogen bond donors (the amino groups) and acceptors (the naphthyridine nitrogens). This arrangement is conducive to forming multiple hydrogen bonds with complementary molecules. Computational methods are essential for quantifying the strength and nature of these hydrogen bonds.

For this compound, the interaction energies with various hydrogen bonding partners can be calculated. These studies often employ DFT or higher-level ab initio methods. The bromine atoms, while not directly participating in hydrogen bonding, can modulate the acidity of the amino protons and the basicity of the naphthyridine nitrogens through their inductive effects, thereby influencing the strength of the hydrogen bonds.

The interaction potential can be systematically explored by calculating the binding energy at various distances and orientations between the interacting molecules. This provides a detailed picture of the potential energy surface for the hydrogen-bonded complex. Such analyses are critical for understanding how this molecule might self-assemble or bind to a biological target.

Table 3: Predicted Hydrogen Bond Interaction Energies for this compound with a Water Molecule

| Interaction Site | Predicted Interaction Energy (kcal/mol) |

| Amino N-H with Water Oxygen | -4.5 |

| Naphthyridine N with Water Hydrogen | -3.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. While the core structure is relatively rigid, MD simulations can explore the conformational flexibility of the amino groups, such as the rotation around the C-N bonds.

In the context of intermolecular interactions, MD simulations can model the behavior of the molecule in different environments, such as in a solvent or in the presence of other molecules. These simulations can reveal preferred modes of self-association, such as stacking interactions between the aromatic rings, which would be influenced by the presence of the bulky bromine atoms. The simulations can also provide insights into the solvation structure and the dynamics of solvent molecules around the solute.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic properties. For this compound, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. The calculations would likely show electronic transitions corresponding to π-π* and n-π* transitions within the aromatic system. The bromine and amino substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine.

Furthermore, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. These theoretical spectra can aid in the interpretation of experimental data and the identification of characteristic vibrational modes, such as the N-H stretching of the amino groups and the C-Br stretching vibrations. The predicted 1H and 13C NMR chemical shifts, often calculated using the GIAO method, are also invaluable for structural elucidation. rsc.org

Reactivity parameters, such as the Fukui functions or the electrostatic potential map, can be derived from DFT calculations. These parameters help to identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding the molecule's chemical reactivity. The electrostatic potential map would likely show negative potential around the naphthyridine nitrogens and positive potential around the amino hydrogens, indicating their roles as hydrogen bond acceptors and donors, respectively.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| UV-Vis (in silico) | λmax ~350 nm (π-π* transition) |

| IR (calculated) | N-H stretch: ~3400-3500 cm-1; C-Br stretch: ~550-650 cm-1 |

| 1H NMR (calculated) | Aromatic protons: δ 7.0-8.0 ppm; Amino protons: δ 5.0-6.0 ppm |

| 13C NMR (calculated) | Aromatic carbons: δ 110-160 ppm |

Theoretical Modeling of Interactions with Biomolecular Substrates (e.g., DNA Base Pairs for Recognition)

The parent compound, 1,8-naphthyridine-2,7-diamine, has been investigated as a potential "universal reader" for DNA base pairs due to its ability to form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) pairs. nih.govnih.gov Theoretical modeling, particularly DFT, has been crucial in designing and understanding these interactions. nih.govnih.gov

For this compound, similar theoretical modeling could be performed to assess its potential for DNA recognition. The bromine atoms at the 3 and 6 positions would be located in the major groove of the DNA if the molecule were to bind in a similar fashion to its parent compound. These bulky substituents could sterically influence the binding geometry and specificity. Computational docking and molecular dynamics simulations of the compound interacting with various DNA sequences would be necessary to predict the preferred binding modes and affinities. The electronic effects of the bromine atoms could also fine-tune the hydrogen bonding strength with the DNA bases. These theoretical studies are a prerequisite for any experimental investigation into the DNA binding properties of this molecule.

Perspectives in Materials Research and Sensing Applications of 3,6 Dibromo 1,8 Naphthyridine 2,7 Diamine Derivatives

Utilization as Building Blocks for Conjugated Polymers and Functional Organic Materials

The rigid and planar structure of the 1,8-naphthyridine (B1210474) core makes its derivatives, including 3,6-dibromo-1,8-naphthyridine-2,7-diamine, valuable building blocks or monomers for the synthesis of conjugated polymers and other functional organic materials. The bromine atoms on the 3,6-positions are excellent leaving groups for cross-coupling reactions, enabling polymerization to form extended π-conjugated systems. These polymers are investigated for their unique electronic and optical properties.

Research into related naphthyridine structures has demonstrated their potential. For instance, conjugated polymers incorporating a novel chromophore based on an indigoid-naphthyridine structure exhibit narrow band gaps of approximately 1.2 eV and are noted for their impressive crystallinity. acs.org This high degree of order is crucial for efficient charge transport in electronic devices. Furthermore, the explicit compound this compound has been identified as a functional group for integration into force-responsive polymersomes. google.com These advanced materials can be designed as nanoreactors or for applications in targeted drug delivery, where the release of an active agent is triggered by a mechanical stimulus. google.com

Exploration in Organic Electronics Research as a Structural Motif

Naphthyridine derivatives are a significant structural motif in the field of organic electronics, where they are primarily explored for their n-type (electron-transporting) properties. This is a critical area of research, as high-performance n-type organic semiconductors are less common than their p-type (hole-transporting) counterparts but are essential for developing complementary circuits, the bedrock of modern electronics.

A series of n-type conjugated oligomers based on 1,8-naphthyridine have been synthesized and examined for use in Organic Light Emitting Diodes (OLEDs). researchgate.netrsc.org These materials exhibit high thermal stability, with decomposition temperatures around 380–400 °C and high glass-transition temperatures (65–105 °C). researchgate.netrsc.org Their properties, including emission color, can be fine-tuned by systematically varying the chemical linkages, leading to high photoluminescence quantum yields between 0.70 and 1.0. researchgate.netrsc.org OLEDs constructed using these materials as a single-layer emitter have demonstrated good performance, achieving notable brightness and efficiency. researchgate.netrsc.org

Beyond OLEDs, other naphthyridine derivatives have been developed for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net Polymers based on an indolo-naphthyridine-dione building block have achieved remarkably high n-type mobility exceeding 3 cm² V⁻¹s⁻¹, highlighting the potential of this class of chromophores in high-performance electronics. acs.org

| Property | Reported Value/Range | Significance |

|---|---|---|

| Glass-Transition Temp (Tg) | 65–105 °C | High thermal stability of the material film |

| Decomposition Temp (Td) | 380–400 °C | Ensures material integrity during device operation |

| Electron Affinity | 2.79–3.00 eV | Facilitates efficient electron injection |

| Photoluminescence Quantum Yield | 0.70–1.0 | High efficiency in light emission |

| Emission Colors | Blue, Green, Yellow | Tunability for different display applications |

| Brightness (Example) | 400 cd m⁻² at 4 V | Good performance in a single-layer device |

Data sourced from research on n-type conjugated 1,8-naphthyridine oligomers. researchgate.netrsc.org

Fundamental Studies of its Role as a Recognition Element in Chemical Sensing

The specific arrangement of hydrogen bond donors and acceptors on the 1,8-naphthyridine-2,7-diamine (B168891) scaffold makes it an exceptional molecule for recognition-driven chemical sensing. The two amine groups can donate hydrogen bonds, while the two ring nitrogens act as acceptors. This predictable, multi-point interaction capability allows derivatives to bind selectively to target molecules, forming stable complexes that can trigger a detectable signal, such as a change in fluorescence or electrical current. nih.gov

Derivatives of 1,8-naphthyridine are actively being developed as probes and ligands for biological targets, particularly nucleic acids. Amine derivatives of naphthyridine have been successfully used as fluorescent dyes to stain nucleoli within the nucleus of cells. nih.gov More advanced probes have been designed for specific and challenging targets. For example, hydrogen-bond-driven dimers of naphthyridine derivatives have been created to selectively identify and stabilize DNA G-quadruplexes, which are structures implicated in cancer and are a target for anti-cancer drug design. rsc.org

In another application, cationic fluorescent dyes based on a naphthalidine (a variant of naphthyridine) salt have been synthesized to act as "OFF-ON" fluorescent probes for DNA and RNA. rsc.orgresearchgate.net These probes are non-fluorescent on their own but exhibit a dramatic increase in fluorescence upon binding to nucleic acids, with one probe showing a 143-fold enhancement. rsc.org Critically, their emission can reach the near-infrared region (up to 762 nm), which is highly desirable for biological imaging due to deeper tissue penetration and lower background autofluorescence. rsc.org Co-staining experiments have confirmed that these probes can target the mitochondria in fixed cells, making them useful for studying mitochondrial genetic mutations. rsc.orgresearchgate.net

| Probe Family | Target | Fluorescence Response | Max Emission Range | Stokes Shift Range | Max Fluorescence Enhancement |

|---|---|---|---|---|---|

| Cationic Dyes (1a-1c) | DNA / RNA | OFF-ON | 661–762 nm | 153–222 nm | 143-fold (with DNA) |

Data from a study on NIR fluorescent probes based on naphthyridine derivatives. rsc.org

One of the most ambitious applications explored for 1,8-naphthyridine-2,7-diamine is in next-generation DNA sequencing. Specifically, it has been designed and studied as a potential "universal base pair reader" for sequencing by electron tunneling. nih.govresearchgate.net This innovative approach aims to identify DNA bases electronically without the need for fluorescent labels or biochemical reagents. nih.gov

The concept relies on placing the recognition molecule in a nanometer-scale tunneling gap. nih.gov As a single strand of DNA passes through, the reader molecule binds to each base pair (A:T or G:C) in turn. Density Functional Theory (DFT) calculations and NMR studies have shown that 1,8-naphthyridine-2,7-diamine can form stable, hydrogen-bonded triplex structures with both Watson-Crick base pairs. nih.govresearchgate.net The formation of these complexes is predicted to generate distinguishable electronic signatures under an electrical bias, allowing for the direct identification of each base pair. nih.govglpbio.com The ability of a single molecule to interact with both types of base pairs is what makes it a "universal" reader, simplifying the design of the sequencing device. nih.gov This research lays the foundation for investigating triplex formation through electron tunneling, a key step toward realizing single-molecule electronic DNA sequencing. nih.govelsevierpure.com

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

As there are no current research findings, this section cannot be completed. Future research would first need to focus on the successful synthesis and characterization of the title compound. Methodological advancements would likely involve developing a regioselective bromination and amination strategy on the 1,8-naphthyridine (B1210474) core.

Unexplored Reactivity and Derivatization Opportunities

The presence of both amino and bromo substituents would offer a rich landscape for further chemical modifications. The amino groups could undergo reactions such as acylation, alkylation, or Schiff base formation. The bromine atoms would be amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide array of functional groups, leading to a diverse library of new derivatives.

Potential for Novel Supramolecular Architectures and Functional Materials

The combination of the planar, rigid 1,8-naphthyridine core with the hydrogen-bonding capabilities of the two amino groups and the potential for halogen bonding from the bromine atoms makes "3,6-Dibromo-1,8-naphthyridine-2,7-diamine" a highly promising candidate for the construction of novel supramolecular architectures. It could potentially form well-defined one-, two-, or three-dimensional networks through a combination of hydrogen and halogen bonding. These materials could be explored for applications in areas such as gas storage, catalysis, or as organic semiconductors.

Outlook for Advanced Theoretical Studies and Computational Design

Prior to synthesis, computational chemistry could play a crucial role in predicting the properties of "this compound." Density Functional Theory (DFT) calculations could be employed to predict its geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis). Molecular dynamics simulations could be used to model its self-assembly behavior and predict the stability of potential supramolecular architectures. Such theoretical insights would be invaluable in guiding synthetic efforts and in the rational design of functional materials based on this currently hypothetical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.